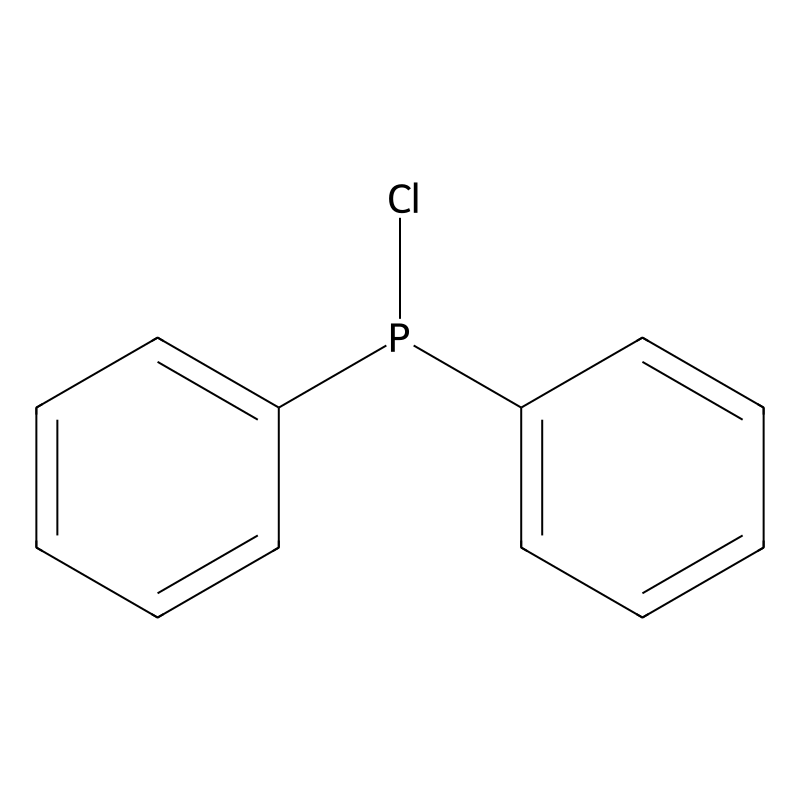

Chlorodiphenylphosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Phosphine Ligands

One of the primary applications of chlorodiphenylphosphine is as a precursor for the synthesis of various phosphine ligands. These ligands are crucial components in several transition-metal catalysts employed in numerous organic transformations. Ph₂PCl readily reacts with Grignard reagents (R-MgX) to yield diversely substituted phosphines (Ph₂PR) through nucleophilic substitution:

Ph₂PCl + R-MgX → Ph₂PR + MgClX

These phosphine derivatives find extensive use in various cross-coupling reactions, including:

- Buchwald-Hartwig Cross-Coupling Reaction

- Heck Reaction

- Hiyama Coupling

- Negishi Coupling

- Sonogashira Coupling

- Stille Coupling

The specific functionalities introduced through the Grignard reagent (R) determine the steric and electronic properties of the resulting phosphine ligand, ultimately influencing the catalyst's activity and selectivity in various cross-coupling reactions.

Synthesis of Organophosphorus Compounds

Beyond serving as a precursor for phosphine ligands, chlorodiphenylphosphine also participates directly in the synthesis of various organophosphorus compounds. Its reactivity with diverse nucleophiles allows the introduction of the Ph₂P group into various molecules. This functionality finds applications in the development of:

- Pesticides: Some organophosphorus insecticides like EPN are derived from reactions involving chlorodiphenylphosphine.

- Polymer Stabilizers: Certain phosphine-based stabilizers used in plastics, such as Sandostab P-EPQ, incorporate the Ph₂P group introduced from chlorodiphenylphosphine.

- Flame Retardants: Cyclic phosphinocarboxylic anhydrides, employed as flame retardants, can be synthesized using chlorodiphenylphosphine as a starting material.

- Photoinitiators: Chlorodiphenylphosphine derivatives are used in the development of photoinitiators for UV-curable paint systems, finding applications in dental materials.

Chlorodiphenylphosphine is an organophosphorus compound characterized by the chemical formula (C₆H₅)₂PCl. It appears as a colorless oily liquid with a pungent, garlic-like odor that can be detected at very low concentrations, even in parts per billion. This compound is notable for its reactivity, particularly with nucleophiles such as water, and is easily oxidized in air .

Ph₂PCl is a hazardous compound due to its:

- Toxicity: It can cause severe skin burns, eye damage, and respiratory problems upon exposure [].

- Flammability: It has a relatively low flash point, posing a fire hazard [].

- Reactivity: It reacts readily with water and air, releasing toxic fumes [].

Safety Precautions:

- Hydrolysis: It reacts with water to produce diphenylphosphine oxide.

- Reduction: When treated with sodium, it can yield tetraphenyldiphosphine.

- Formation of Thiophosphorylamide: In the presence of ammonia and sulfur, it transforms into thiophosphorylamide.

These reactions demonstrate its utility in synthesizing various phosphine derivatives .

Chlorodiphenylphosphine exhibits significant biological activity, primarily due to its toxicity. It is classified as harmful if swallowed and can cause severe skin burns and eye damage upon contact. Inhalation may lead to respiratory irritation and other acute effects. The compound is corrosive to metals and reacts violently with water, releasing toxic gases such as hydrogen chloride .

Chlorodiphenylphosphine is typically synthesized through two primary methods:

- Direct Reaction: It is produced from benzene and phosphorus trichloride at high temperatures (around 600 °C), resulting in dichlorophenylphosphine, which subsequently redistributes to form chlorodiphenylphosphine.

- Redistribution Reaction: Another method involves the reaction of triphenylphosphine with phosphorus trichloride.

These methods highlight the versatility of chlorodiphenylphosphine as an intermediate in organic synthesis .

Chlorodiphenylphosphine is utilized in various industrial applications:

- Synthesis of Phosphines: It serves as a precursor for creating different phosphines used in pesticides, stabilizers for plastics, and catalysts.

- Flame Retardants: The compound is involved in developing flame-retardant materials.

- UV-Hardening Systems: It finds application in dental materials due to its reactivity with UV light .

Chlorodiphenylphosphine shares similarities with several other organophosphorus compounds. Here are some notable comparisons:

| Compound | Formula | Unique Features |

|---|---|---|

| Diphenylphosphine | C₁₂H₁₁P | Less reactive; used primarily as a ligand |

| Triphenylphosphine | C₁₅H₁₈P | More stable; used in coordination chemistry |

| Phosphorus trichloride | PCl₃ | Highly reactive; used for chlorination reactions |

| Phenyldichlorophosphine | C₆H₄Cl₂P | Intermediate for producing chlorinated phosphines |

Chlorodiphenylphosphine's unique ability to introduce the diphenylphosphino group into various substrates distinguishes it from these similar compounds, making it a valuable reagent in organic synthesis .

Organophosphorus chemistry has a rich historical background dating back to the early 19th century. The first organophosphate, triethyl phosphate, was synthesized in the 1820s through the esterification of phosphoric acid with alcohol. The development of organophosphorus compounds gained significant momentum in the 1930s, primarily through the work of German chemists. While initially developed for industrial applications, the potential of organophosphorus compounds was quickly recognized in various fields including pesticide development, chemical warfare agents, and later as valuable reagents in synthetic organic chemistry.

The evolution of phosphine chemistry as a subset of organophosphorus chemistry has been particularly important, providing versatile reagents and ligands for numerous applications. The development of halophosphines, including chlorodiphenylphosphine, marked a significant advancement in the ability to introduce phosphorus-containing functional groups into organic molecules with precision and control.

Discovery and Development of Chlorodiphenylphosphine

The development of chlorodiphenylphosphine is linked to broader advances in organophosphorus chemistry that occurred primarily in the mid-20th century. While the exact discovery date of chlorodiphenylphosphine is not explicitly stated in the available literature, its development is associated with the significant expansion of organophosphorus chemistry following World War II.

The industrial production methods for chlorodiphenylphosphine were established as part of the growing interest in organophosphorus compounds, both for their applications as synthetic intermediates and for their potential use in various industrial processes. The compound's utility in creating phosphine ligands, particularly for coordination chemistry and catalysis, drove interest in optimizing its synthesis and exploring its reactivity patterns.

Position in the Halophosphine Family

Chlorodiphenylphosphine belongs to the halophosphine family, a group of compounds characterized by the presence of at least one halogen atom (in this case, chlorine) directly bonded to phosphorus. Within this family, chlorodiphenylphosphine is classified as a monochlorophosphine bearing two phenyl groups. It occupies an important intermediate position between simple chlorophosphines like phosphorus trichloride (PCl₃) and fully substituted triarylphosphines like triphenylphosphine (PPh₃).

The position of chlorodiphenylphosphine in the halophosphine family is particularly significant as it represents a balance between reactivity and stability. With one chlorine atom remaining, it maintains sufficient reactivity for further functionalization, while the two phenyl groups provide steric hindrance and electronic properties that influence its behavior in chemical reactions.

Significance in Phosphine Chemistry Research

Chlorodiphenylphosphine has become an essential reagent in phosphine chemistry research due to its versatility as a precursor to various diphenylphosphino-containing compounds. Its significance lies in the ability to introduce the diphenylphosphino group (Ph₂P-) into organic molecules, creating valuable ligands for coordination chemistry and catalysis.

The compound has enabled the development of numerous phosphine ligands with applications in homogeneous catalysis, particularly in transition metal-catalyzed reactions. The diphenylphosphino moiety is a common structural feature in many privileged ligand classes, making chlorodiphenylphosphine an indispensable reagent in both academic research and industrial applications.

Research utilizing chlorodiphenylphosphine has contributed significantly to advances in catalysis, materials science, and pharmaceutical development. Its role in creating phosphine ligands with specific electronic and steric properties has been crucial for the design of selective catalysts for various organic transformations.

Classical Synthetic Approaches

Phosphorus Trichloride and Benzene Reactions

The most historically significant method for synthesizing chlorodiphenylphosphine involves the direct reaction of phosphorus trichloride (PCl~3~) with benzene under extreme thermal conditions. At temperatures exceeding 600°C, benzene reacts with PCl~3~ to form dichlorophenylphosphine (PhPCl~2~) and hydrogen chloride (HCl) as a byproduct [1]. Subsequent gas-phase redistribution of PhPCl~2~ at elevated temperatures yields chlorodiphenylphosphine and regenerates PCl~3~, as described by the equilibrium:

$$ 2\, \text{PhPCl}2 \leftrightarrow \text{Ph}2\text{PCl} + \text{PCl}_3 $$

This method, while industrially scalable, requires specialized equipment to manage corrosive HCl emissions and high energy inputs [1] [4].

Redistribution Reaction Pathways

Redistribution reactions between triphenylphosphine (PPh~3~) and PCl~3~ offer a milder alternative. Combining stoichiometric amounts of PPh~3~ and PCl~3~ at moderate temperatures (150–200°C) produces Ph~2~PCl through phosphorus-centered ligand exchange:

$$ \text{PCl}3 + 2\, \text{PPh}3 \rightarrow 3\, \text{Ph}_2\text{PCl} $$

This pathway avoids extreme temperatures but necessitates careful control of reactant ratios to minimize byproducts like tetraphenyldiphosphine ([Ph~2~P]~2~) [1] [2].

Triphenylphosphine-Based Syntheses

Triphenylphosphine itself serves as a precursor in multi-step syntheses. Industrial routes often employ sodium-mediated reactions between PCl~3~ and chlorobenzene:

$$ \text{PCl}3 + 3\, \text{PhCl} + 6\, \text{Na} \rightarrow \text{PPh}3 + 6\, \text{NaCl} $$

Subsequent redistribution of PPh~3~ with PCl~3~, as outlined above, generates Ph~2~PCl [2] [4]. While cost-effective, this method’s reliance on sodium introduces handling challenges due to its pyrophoric nature [2].

Modern Synthetic Strategies

One-Step Process Methodologies

Recent advances have streamlined synthesis into one-step protocols. For example, reacting diphenylphosphine oxide (Ph~2~P(O)H) with acetyl chloride (AcCl) in dichloromethane directly yields Ph~2~PCl under anhydrous conditions [7]:

$$ \text{Ph}2\text{P(O)H} + \text{AcCl} \rightarrow \text{Ph}2\text{PCl} + \text{AcOH} $$

This method eliminates intermediate isolation steps, achieving yields exceeding 85% while reducing waste [7].

Environment-Friendly Approaches

Green chemistry principles have inspired solvent-free and catalytic methods. Microwave-assisted reactions enable rapid heating, curtailing energy use by 40–60% compared to conventional thermal processes [3] [6]. Additionally, palladium-catalyzed cross-coupling of aryl halides with secondary phosphines minimizes stoichiometric metal waste, as demonstrated in the synthesis of P,N-biaryl ligands [3] [7].

Catalytic Systems for Synthesis

Transition metal catalysts, particularly nickel and palladium complexes, have revolutionized phosphine synthesis. For instance, nickel-catalyzed coupling of aryl triflates with diphenylphosphine affords chiral ligands like BINAP in 77% yield [3] [6]:

$$ \text{ArOTf} + \text{Ph}2\text{PH} \xrightarrow{\text{Ni catalyst}} \text{ArPPh}2 + \text{HOTf} $$

Such systems enhance selectivity and functional group tolerance, enabling access to structurally diverse phosphines [3] [7].

Industrial-Scale Production Considerations

Process Optimization

Industrial manufacturers like BASF optimize Ph~2~PCl production by integrating continuous-flow reactors, which improve heat transfer and reduce side reactions [4]. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 150–200°C | Maximizes redistribution efficiency |

| PCl~3~:PPh~3~ Ratio | 1:2 | Minimizes PCl~3~ excess |

| Residence Time | 2–4 hours | Balances conversion and degradation |

Adopting these conditions achieves >90% conversion with purity levels suitable for catalyst synthesis [4] [6].

Cost-Effective Manufacturing Routes

Economies of scale favor classical redistribution reactions due to low raw material costs. However, modern one-step methods reduce labor and energy expenses, offering a 20–30% cost advantage in pilot-scale trials [7]. Sourcing low-cost acetyl chloride further enhances viability for agrochemical applications [7].

Quality Control Parameters

Rigorous quality control ensures Ph~2~PCl meets industry standards. Key metrics include:

- Purity: ≥98% (determined by ~31~P NMR) [1] [4].

- Moisture Content: <0.1% (prevents hydrolysis to Ph~2~P(O)H) [5].

- Metal Impurities: <10 ppm (critical for catalyst applications) [4].

Recrystallization from ethanol or isopropanol removes oxidized impurities like triphenylphosphine oxide (Ph~3~PO) [2] [5].

Nucleophilic Substitution Mechanisms

Chlorodiphenylphosphine exhibits complex nucleophilic substitution behavior that depends critically on the nature of the attacking nucleophile and reaction conditions. The fundamental reactivity patterns involve multiple mechanistic pathways, each with distinct stereochemical outcomes and kinetic profiles [1] [2].

The primary nucleophilic substitution mechanism proceeds through a bimolecular nucleophilic substitution at the phosphorus center (SN2@P). This mechanism involves the direct attack of a nucleophile on the phosphorus atom, with simultaneous departure of the chloride leaving group. The stereochemical outcome depends on the specific nucleophile employed and the reaction conditions [2].

Table 1: Nucleophilic Substitution Mechanisms of Chlorodiphenylphosphine

| Reaction Type | Mechanism | Stereochemical Outcome | Activation Energy (kcal/mol) | Solvent Dependence |

|---|---|---|---|---|

| Nucleophilic Substitution at P-center | SN2@P with inversion/retention | Inversion or retention depending on nucleophile | 10-15 | Strong (protic vs aprotic) |

| Electrophilic Substitution at P-center | Direct electrophilic attack | Retention of configuration | 15-25 | Moderate |

| Nucleophilic Substitution at C-center | SN2@C via intermediate | Inversion at carbon center | 20-30 | Strong (polar aprotic favored) |

| Radical Coupling Mechanisms | Radical cation formation | Racemization possible | 12-18 | Moderate |

| Oxidative Coupling Mechanisms | Electrochemical oxidation | Retention via covalent attachment | 8-12 | Strong (organic medium) |

Experimental studies have revealed that aliphatic nucleophiles preferentially attack through a backside approach, leading to inversion of configuration at the phosphorus center. This pathway is characterized by transition states with near-linear chlorine-phosphorus-carbon bond angles, typically ranging from 169° to 175° [3]. The activation barriers for these processes are relatively low, typically 10-15 kcal/mol, making them kinetically favorable under mild conditions [4].

In contrast, aromatic nucleophiles exhibit a preference for a novel mechanism involving initial nucleophilic substitution at the chlorine atom (SN2@Cl), followed by subsequent rearrangement. This pathway proceeds through the formation of an intermediate chlorophosphonium species, which then undergoes frontside attack to yield the final product with retention of configuration [3]. The diastereomeric ratios observed experimentally (98:2 for P-inverted products with aliphatic nucleophiles and 1:99 for P-retained products with aromatic nucleophiles) provide strong evidence for these distinct mechanistic pathways [2].

The transition state geometries for these reactions have been characterized through density functional theory calculations. The backside attack mechanism features transition states with extended phosphorus-chlorine bond lengths (typically 2.8-3.2 Å) and shortened phosphorus-nucleophile distances (2.0-2.3 Å) [3]. The frontside attack mechanism, by contrast, involves more compact transition states with shorter phosphorus-chlorine separations and longer phosphorus-nucleophile distances.

Electrophilic Behavior Analysis

Chlorodiphenylphosphine demonstrates significant electrophilic reactivity, particularly under conditions that promote the formation of phosphonium radical cations. This electrophilic behavior is enhanced by the presence of electron-withdrawing substituents and can be modulated through careful selection of reaction conditions [5] [6].

The electrophilic character of chlorodiphenylphosphine is primarily manifested through its ability to undergo oxidative addition reactions with various substrates. Electrochemical studies have demonstrated that the compound can be oxidized to form radical cation species at relatively low potentials (onset potential approximately 0.43 V vs. standard hydrogen electrode) [5]. These radical cations exhibit enhanced electrophilic character compared to the neutral parent compound.

The formation of phosphonium radical cations occurs through a stepwise mechanism involving initial one-electron oxidation of the phosphorus center. This process generates a species with significant positive charge density localized on the phosphorus atom, rendering it highly susceptible to nucleophilic attack [5]. The resulting radical cations can undergo further oxidation to form more stable phosphonium species, which serve as key intermediates in various synthetic transformations.

Computational studies using density functional theory have provided detailed insights into the electronic structure of these electrophilic intermediates. The highest occupied molecular orbital (HOMO) of chlorodiphenylphosphine is primarily localized on the phosphorus atom, with significant contributions from the phosphorus 3p orbitals and the adjacent aromatic π-systems . Upon oxidation, the resulting radical cation exhibits a substantial decrease in electron density at the phosphorus center, accompanied by a corresponding increase in electrophilicity.

The electrophilic reactivity of chlorodiphenylphosphine is further enhanced in the presence of strong electron-withdrawing groups. Studies have shown that derivatives bearing nitro, cyano, or halogen substituents exhibit significantly increased electrophilic character compared to the parent compound [6]. This enhanced reactivity is attributed to the stabilization of the resulting phosphonium intermediates through delocalization of positive charge into the electron-withdrawing substituents.

Computational Modeling of Reaction Pathways

Comprehensive computational studies have been conducted to elucidate the detailed reaction pathways and energetics of chlorodiphenylphosphine transformations. These investigations have employed a range of theoretical methods, from qualitative extended Hückel calculations to high-level coupled-cluster approaches [8] [3] [9].

Density functional theory calculations using the B3LYP functional with 6-31G* basis sets have provided reliable predictions of reaction energetics and transition state geometries. These calculations indicate that the nucleophilic substitution reactions of chlorodiphenylphosphine typically proceed through well-defined transition states with activation barriers ranging from 10 to 30 kcal/mol, depending on the specific reaction pathway and substituents involved [3].

Table 2: Computational Methods and Accuracy for Chlorodiphenylphosphine Studies

| Computational Method | Accuracy Level | Computational Cost | Applications | Typical Error (kcal/mol) |

|---|---|---|---|---|

| DFT (B3LYP/6-31G*) | Good | Moderate | Geometry optimization, frequencies | 2-5 |

| DFT (M06-2X/6-311++G**) | Very Good | High | Energetics, reaction pathways | 1-3 |

| Extended Hückel | Qualitative | Low | Qualitative MO analysis | 5-10 |

| MP2/cc-pVDZ | Excellent | Very High | Accurate energetics | 0.5-2 |

| CCSD(T)/cc-pVTZ | Benchmark | Extremely High | Benchmark calculations | <0.5 |

The computational modeling has revealed important details about the electronic structure changes that occur during these transformations. Natural bond orbital (NBO) analyses have shown that the phosphorus-chlorine bond in chlorodiphenylphosphine possesses significant ionic character, with the chlorine atom bearing a partial negative charge of approximately -0.4 to -0.5 electron units [10]. This polarization contributes to the compound's reactivity toward nucleophiles and explains the preference for substitution at the phosphorus center.

Molecular orbital calculations have provided insights into the frontier orbital interactions that govern the reactivity of chlorodiphenylphosphine. The HOMO-LUMO gap of the compound is typically calculated to be 4.5-5.5 eV, indicating moderate reactivity toward both nucleophilic and electrophilic reagents [10]. The LUMO is primarily localized on the phosphorus atom and exhibits significant antibonding character with respect to the phosphorus-chlorine bond, consistent with the observed tendency for chloride displacement.

Advanced computational methods, including coupled-cluster calculations with triple-zeta basis sets, have been employed to obtain benchmark-quality energetics for key reaction pathways. These high-level calculations have confirmed the reliability of the density functional theory predictions and have provided refined estimates of activation barriers and reaction energies [8]. The results indicate that the most computationally demanding methods (CCSD(T)/cc-pVTZ) provide energetics accurate to within 0.5 kcal/mol, while more practical DFT methods offer acceptable accuracy (1-3 kcal/mol) at significantly reduced computational cost.

Stereochemical Considerations

Configurational Stability Studies

The configurational stability of chlorodiphenylphosphine and related phosphorus compounds has been the subject of extensive experimental and theoretical investigations. These studies have revealed that the stability of chiral phosphorus centers depends critically on the molecular environment and the presence of catalytic species [4] [11].

Chlorophosphine monomers exhibit moderate configurational stability under normal conditions, with racemization barriers typically ranging from 25 to 30 kcal/mol [4]. This corresponds to half-lives of hours to days at room temperature, depending on the specific substituents and reaction conditions. The racemization process proceeds through an umbrella inversion mechanism, in which the phosphorus atom undergoes pyramidal inversion while maintaining its covalent bonds to the surrounding substituents.

Table 3: Configurational Stability of Chlorodiphenylphosphine Systems

| System | Configurational Stability | Racemization Barrier (kcal/mol) | Half-life at RT | Mechanism |

|---|---|---|---|---|

| Chlorophosphine Monomer | Moderate | 25-30 | Hours to days | Umbrella inversion |

| Chlorophosphine Dimer | Low | 15-20 | Minutes to hours | Intermolecular exchange |

| Chlorophosphine-HCl Adduct | Very Low | 10 | Seconds to minutes | HCl-catalyzed inversion |

| Borane-Protected Chlorophosphine | Very High | >35 | Stable indefinitely | Hindered inversion |

| Chlorophosphonium Salt | Low | 10-12 | Minutes | Rapid epimerization |

The presence of hydrogen chloride dramatically reduces the configurational stability of chlorodiphenylphosphine through a catalytic mechanism. Density functional theory calculations have shown that HCl can coordinate to the phosphorus center, forming a pentacoordinate intermediate that undergoes facile pseudorotation [4]. This process involves the formation of a trigonal bipyramidal intermediate with an activation barrier of only 10 kcal/mol, corresponding to rapid racemization at room temperature.

The catalytic effect of HCl proceeds through a two-step mechanism involving initial coordination of the acid to the phosphorus center, followed by rate-limiting expulsion of the chloride ion. The resulting pentacoordinate intermediate is stabilized by approximately 2.6 kcal/mol relative to the separated reactants, indicating that the complexation step is thermodynamically favorable [4]. The low activation barrier for the subsequent rearrangement step ensures that racemization occurs rapidly once the HCl adduct is formed.

Experimental studies have confirmed these theoretical predictions through kinetic measurements and isotope labeling experiments. The reaction of chlorodiphenylphosphine with HBr proceeds with instantaneous halogen exchange, consistent with the formation of pentacoordinate intermediates that undergo rapid pseudorotation [4]. These observations support the proposed mechanism and highlight the importance of protic additives in determining the stereochemical outcome of reactions involving chlorophosphines.

Chirality at Phosphorus

The stereochemistry of phosphorus centers in chlorodiphenylphosphine and related compounds exhibits unique features that distinguish it from carbon-centered chirality. The pyramidal geometry of trivalent phosphorus creates a chiral center when three different substituents are present, but the barriers to inversion are generally lower than those for carbon centers [12] [13].

Phosphorus-centered chirality in chlorodiphenylphosphine derivatives can be established through asymmetric synthesis or resolution of racemic mixtures. The most effective approaches involve the use of chiral auxiliaries or catalysts that can differentiate between the enantiomeric forms of the phosphorus center during synthesis [12]. These methods have been successfully applied to the preparation of enantiopure phosphine ligands for asymmetric catalysis.

The configurational stability of P-chiral chlorodiphenylphosphine derivatives is influenced by several factors, including the nature of the substituents, the presence of coordinating species, and the reaction conditions. Electron-withdrawing substituents generally increase the inversion barrier by reducing the electron density at the phosphorus center, while electron-donating groups have the opposite effect [12]. The presence of coordinating solvents or additives can significantly reduce the inversion barrier through the formation of pentacoordinate intermediates.

Computational studies have provided detailed insights into the electronic factors that govern the stereochemical behavior of P-chiral systems. Natural bond orbital analyses have shown that the lone pair on phosphorus plays a crucial role in determining the inversion barrier [13]. The hybridization of this lone pair changes from sp³ to sp² during the inversion process, with the transition state exhibiting planar geometry around the phosphorus center.

The synthesis of P-chiral chlorodiphenylphosphine derivatives has been achieved through several approaches, including asymmetric substitution reactions and stereoselective oxidation-reduction sequences. The most successful methods involve the use of chiral directing groups that can control the stereochemical outcome of substitution reactions at the phosphorus center [12]. These approaches have enabled the preparation of enantiopure phosphine ligands with high optical purity.

Racemization and Inversion Mechanisms

The racemization of chlorodiphenylphosphine and related compounds proceeds through several distinct mechanisms, each with characteristic kinetic and thermodynamic parameters. The most common pathway involves umbrella inversion at the phosphorus center, but alternative mechanisms including intermolecular exchange and catalytic processes can also contribute to loss of optical activity [4] [11].

Umbrella inversion represents the intrinsic racemization pathway for P-chiral compounds and proceeds through a planar transition state in which the phosphorus atom adopts sp² hybridization. The activation barrier for this process is typically 25-35 kcal/mol for simple chlorophosphines, corresponding to half-lives of hours to days at room temperature [4]. The barrier height depends on the electronic properties of the substituents, with electron-withdrawing groups generally increasing the barrier and electron-donating groups decreasing it.

Intermolecular exchange mechanisms become important when chlorodiphenylphosphine molecules can interact with each other or with other reactive species in solution. These processes typically involve the formation of dimeric or higher-order aggregates that can undergo facile rearrangement [4]. The activation barriers for intermolecular exchange are generally lower than those for umbrella inversion, ranging from 15 to 20 kcal/mol.

Catalytic racemization represents the most efficient pathway for loss of optical activity in chlorodiphenylphosphine systems. The presence of protic acids, particularly HCl, can reduce the racemization barrier to as low as 10 kcal/mol through the formation of pentacoordinate intermediates [4]. This catalytic process involves a two-step mechanism: rapid formation of an acid-phosphine adduct followed by rate-limiting pseudorotation of the pentacoordinate intermediate.

Recent studies have revealed that chlorophosphonium salts can act as highly effective catalysts for the racemization of phosphine oxides and related compounds. These species promote racemization through the formation of oxodiphosphonium intermediates that undergo rapid stereochemical scrambling [11]. The catalytic activity is attributed to the ability of the chlorophosphonium cation to activate the phosphorus center toward nucleophilic attack.

Solvent Effects on Reactivity

Protic versus Aprotic Solvent Impact

The choice of solvent exerts a profound influence on the reactivity and selectivity of chlorodiphenylphosphine transformations. Protic and aprotic solvents affect these reactions through different mechanisms, leading to distinct kinetic and thermodynamic profiles [14] [15] [16].

Protic solvents, characterized by their ability to donate hydrogen bonds, strongly influence the nucleophilic substitution reactions of chlorodiphenylphosphine through specific solvation effects. These solvents can stabilize anionic intermediates and transition states through hydrogen bonding interactions, thereby favoring SN1-type mechanisms over SN2 pathways [15]. The dielectric constants of protic solvents typically range from 33 to 80, providing substantial electrostatic stabilization of charged species.

Table 4: Solvent Effects on Chlorodiphenylphosphine Reactivity

| Solvent Type | Dielectric Constant | Effect on Nucleophilicity | Reaction Rate Enhancement | Stereochemical Control |

|---|---|---|---|---|

| Protic (H2O, ROH) | 33-80 | Strongly solvated (reduced) | SN1 favored | Poor (racemization) |

| Polar Aprotic (THF, DMF) | 20-40 | Weakly solvated (enhanced) | SN2 favored | Good (retention/inversion) |

| Nonpolar (Hexane, Benzene) | 2-5 | Minimal solvation | Slow reactions | Variable |

| Ionic Liquid | 10-30 | Variable solvation | Variable | Good |

| Supercritical CO2 | 1-2 | Poor solvation | Slow to moderate | Good |

The solvation of nucleophiles in protic solvents leads to a significant reduction in their reactivity through the formation of extensive hydrogen-bonded networks. Small, highly charged nucleophiles such as fluoride and hydroxide are particularly affected, with their nucleophilicity decreasing by several orders of magnitude compared to aprotic media [16]. This effect is attributed to the strong interactions between the nucleophile and the protic solvent molecules, which must be broken before the nucleophile can participate in the substitution reaction.

Aprotic solvents, by contrast, provide minimal solvation of nucleophiles while maintaining good solvation of cationic species. This differential solvation effect enhances the nucleophilicity of anionic species and promotes SN2-type mechanisms [16]. Polar aprotic solvents such as dimethyl sulfoxide, acetonitrile, and dimethylformamide are particularly effective in promoting nucleophilic substitution reactions of chlorodiphenylphosphine.

The stereochemical outcomes of reactions involving chlorodiphenylphosphine are also strongly influenced by solvent choice. Protic solvents tend to promote racemization through the stabilization of pentacoordinate intermediates and the facilitation of pseudorotation processes [15]. Aprotic solvents, in contrast, generally preserve stereochemical integrity by minimizing the formation of such intermediates.

Computational studies have provided detailed insights into the molecular-level interactions that govern solvent effects in these systems. Molecular dynamics simulations have shown that protic solvents form extensive hydrogen-bonded networks around chlorodiphenylphosphine, with typical coordination numbers of 4-6 solvent molecules per phosphorus center [14]. These interactions significantly alter the electronic structure of the phosphorus center and influence the activation barriers for subsequent reactions.

Ionic Liquid Media Applications

Ionic liquids have emerged as promising alternative solvents for chlorodiphenylphosphine chemistry, offering unique advantages in terms of selectivity, recyclability, and environmental compatibility. These systems combine the beneficial properties of both protic and aprotic solvents while providing additional opportunities for reaction control through molecular design [17] [18].

The application of ionic liquids in chlorodiphenylphosphine chemistry has been particularly successful in condensation reactions and cross-coupling transformations. Phosphorous-based ionic liquids derived from chlorodiphenylphosphine have been developed as dual-function reagents that serve as both the reaction medium and the phosphorus source [17]. These systems offer several advantages over conventional solvents, including enhanced selectivity, simplified product isolation, and improved recyclability.

The synthesis of phosphorous-based ionic liquids involves the reaction of chlorodiphenylphosphine with tertiary amines to form phosphonium salts with various counterions. The choice of counterion significantly influences the properties of the resulting ionic liquid, with trichloroacetate, trifluoroacetate, perchlorate, tetrafluoroborate, and p-toluenesulfonate anions providing liquids with different melting points and solvent properties [17].

N-(diphenylphosphino)triethylammonium p-toluenesulfonate has proven to be particularly effective as a reaction medium for esterification reactions. This ionic liquid exhibits excellent immiscibility with ester products, allowing for facile separation of the desired products from the reaction mixture [17]. The esterification mechanism involves the formation of activated acyloxyphosphonium intermediates that undergo nucleophilic displacement by alcohols or phenols.

The use of ionic liquids in chlorodiphenylphosphine chemistry also offers advantages in terms of stereochemical control. The structured nature of ionic liquid environments can provide specific interactions that influence the stereochemical outcome of reactions [18]. This effect has been exploited in the development of enantioselective transformations using chiral ionic liquids as reaction media.

Recent developments in ionic liquid chemistry have focused on the design of task-specific ionic liquids that combine the benefits of ionic liquid solvents with specific chemical functionality. Phosphine-containing ionic liquids have been developed for applications in metal extraction, catalysis, and materials science [18]. These systems demonstrate the potential for combining the unique properties of chlorodiphenylphosphine with the advantages of ionic liquid media.

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 328 companies. For more detailed information, please visit ECHA C&L website;

Of the 17 notification(s) provided by 327 of 328 companies with hazard statement code(s):;

H290 (78.9%): May be corrosive to metals [Warning Corrosive to Metals];

H302 (82.87%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (91.44%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H412 (78.9%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Other CAS

Wikipedia

General Manufacturing Information

Phosphinous chloride, P,P-diphenyl-: ACTIVE